Butane-1,4-disulfonic acid (CAS 27665-39-0) is a highly flexible, strong aliphatic diprotic acid characterized by its four-carbon chain and dual terminal sulfonate groups. In industrial and pharmaceutical procurement, it is primarily valued as a premium salt-forming agent (counterion) for stabilizing highly labile active pharmaceutical ingredients (APIs) and as a bifunctional dopant in the synthesis of advanced conductive polymers. Its unique structural geometry allows it to bridge molecules, enforce crystalline packing, and prevent hydrolytic degradation pathways that commonly plague mono-sulfonate or chloride salts. Consequently, buyers prioritize this compound when standard acidulants fail to provide the necessary solid-state stability, shelf-life, or macromolecular ordering required for commercial-grade formulations[1].
Substituting Butane-1,4-disulfonic acid with simpler mono-sulfonic acids (like methanesulfonic acid or p-toluenesulfonic acid) or inorganic baselines (like hydrochloric acid) frequently results in catastrophic formulation failures. In pharmaceutical applications, mono-sulfonates often fail to prevent the hydrolytic degradation of sensitive APIs, leading to the generation of toxic byproducts and unviable shelf lives [1]. In materials science, single-monomer dopants cannot cross-link or template polymer chains, resulting in randomly oriented, entangled polymers with baseline electrical conductivities that are orders of magnitude lower than those achieved with a bifunctional 1,4-butanedisulfonate template[2].
S-adenosylmethionine (SAMe) is notoriously unstable. Studies comparing the 1,4-butanedisulfonate salt to SAMe chloride and SAMe tosylate demonstrated that the less stable chloride and tosylate forms degrade to produce formaldehyde, causing off-target cytotoxicity. In contrast, the 1,4-butanedisulfonate salt resists this degradation pathway entirely and remains active and stable in aqueous liposomal formulations for over 28 days at 4°C [1].
| Evidence Dimension | API Degradation / Formaldehyde Formation |
| Target Compound Data | 1,4-butanedisulfonate salt (stable >28 days, no formaldehyde-linked cytotoxicity) |
| Comparator Or Baseline | Chloride and tosylate salts (degrade to toxic formaldehyde) |
| Quantified Difference | Complete elimination of the formaldehyde degradation pathway, enabling commercial shelf-life. |
| Conditions | Aqueous liposomal formulation stored at 4°C; screened in CV1-P cells. |
Buyers formulating highly labile APIs must select the 1,4-butanedisulfonate counterion to ensure regulatory compliance, shelf-stability, and the elimination of toxic degradation products.
For poorly soluble BCS Class IV drugs like Nilotinib, salt screening is critical for manufacturability. The use of 1,4-butanedisulfonic acid enables the high-yield isolation of stable 1:1 and 2:1 crystalline salts (e.g., Forms II, III, IV). Process data shows that reacting 100 g of practically insoluble Nilotinib free base with 1,4-butanedisulfonic acid yields 115 g of the highly crystalline salt (an ~81% molar yield) with a stable water content of ~7.95%, significantly improving solid-state handling [1].
| Evidence Dimension | Crystalline Salt Yield and Processability |
| Target Compound Data | Nilotinib 1,4-butanedisulfonate (115 g yield from 100 g base, highly crystalline) |
| Comparator Or Baseline | Nilotinib free base (practically insoluble, poor solid-state handling) |
| Quantified Difference | Converts a low-permeability, insoluble base into a stable, processable crystalline solid with >80% recovery. |
| Conditions | Reaction in 20% water/THF solution at 50-55°C. |
Process chemists procure this specific disulfonic acid to reliably crystallize and scale up the manufacturing of complex, poorly soluble APIs.
In the template-mediated chemical polymerization (TMCP) of polypyrrole, the bifunctional nature of 1,4-butanedisulfonic acid acts as a molecular connector, enforcing a close-packed crystal structure and preventing random chain entanglement. When compared to polymers doped with the single-monomer methanesulfonic acid (MSA), TMCP-based polymers utilizing disulfonic acid connectors achieved electrical conductivities up to 35 times higher (e.g., >100 S/cm vs ~3.04 S/cm for MSA) [1].
| Evidence Dimension | Electrical Conductivity |
| Target Compound Data | Disulfonic acid-templated polymer (>100 S/cm) |
| Comparator Or Baseline | Methanesulfonic acid (MSA) doped polymer (~3.04 S/cm) |
| Quantified Difference | ~35-fold increase in electrical conductivity due to ordered crystalline packing. |
| Conditions | Chemical oxidative polymerization on substrates avoiding chain entanglement. |
Material scientists selecting dopants for transparent electrodes or organic electronics must use the bifunctional disulfonic acid to achieve conductivities suitable for ITO replacement.
Ideal for formulating highly sensitive methyl donors like S-adenosylmethionine (SAMe) into enteric-coated tablets or liposomes. The 1,4-butanedisulfonate salt is the right choice when mono-sulfonates (like tosylate) fail to prevent toxic degradation pathways, ensuring long-term shelf stability and regulatory compliance[1].
The preferred counterion for scaling up the synthesis of poorly soluble kinase inhibitors (e.g., Nilotinib, Dabigatran). It is specifically selected to ensure high-yield recovery of stable, processable polymorphs from otherwise intractable free bases [2].
Used as a bifunctional dopant and structural template in the manufacturing of PEDOT:PSS and polypyrrole films. It is the optimal choice to enforce crystalline packing and achieve the extreme conductivities required to replace Indium Tin Oxide (ITO) in organic electronics[3].
Corrosive;Irritant